molecular formula C10H12BrN5O5 B12105241 8-Aza-7-bromo-7-deazaguanosine

8-Aza-7-bromo-7-deazaguanosine

Cat. No.: B12105241
M. Wt: 362.14 g/mol
InChI Key: IFDHGJWXTTXQDU-UHFFFAOYSA-N
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Description

8-Aza-7-bromo-7-deazaguanosine is a purine nucleoside analog known for its significant biological activity. This compound is structurally similar to guanosine but features modifications that enhance its therapeutic potential, particularly in targeting cancer cells. The unique structure of this compound allows it to interfere with DNA synthesis and induce apoptosis in malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aza-7-bromo-7-deazaguanosine typically involves the glycosylation of 6-amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine with protected ribofuranose or 2’-deoxyribofuranose. This reaction can be carried out under various conditions, often requiring the presence of a Lewis acid catalyst to facilitate the formation of the glycosidic bond . The reaction conditions must be carefully controlled to ensure the correct regioselectivity, resulting in either N9- or N8-glycosylated products.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing the reaction conditions for higher yields and purity, using continuous flow reactors to maintain consistent reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Aza-7-bromo-7-deazaguanosine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The major products formed from these reactions include various substituted purine nucleosides, which can be further derivatized to enhance their biological activity .

Scientific Research Applications

8-Aza-7-bromo-7-deazaguanosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aza-7-bromo-7-deazaguanosine involves its incorporation into DNA, where it acts as a chain terminator during DNA replication. This leads to the inhibition of DNA synthesis and triggers apoptotic pathways in cancer cells. The compound targets specific enzymes involved in DNA synthesis, such as DNA polymerases, and disrupts their normal function, leading to cell death .

Comparison with Similar Compounds

8-Aza-7-bromo-7-deazaguanosine is unique among purine nucleoside analogs due to its specific structural modifications. Similar compounds include:

These compounds share some biological activities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.

Properties

Molecular Formula

C10H12BrN5O5

Molecular Weight

362.14 g/mol

IUPAC Name

6-amino-3-bromo-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C10H12BrN5O5/c11-6-3-7(13-10(12)14-8(3)20)16(15-6)9-5(19)4(18)2(1-17)21-9/h2,4-5,9,17-19H,1H2,(H3,12,13,14,20)

InChI Key

IFDHGJWXTTXQDU-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)C(=N2)Br)O)O)O

Origin of Product

United States

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